

Anhydroerythromycin A: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Anhydroerythromycin A	
Cat. No.:	B194139	Get Quote

CAS Number: 23893-13-2

This technical guide provides an in-depth overview of **Anhydroerythromycin A**, a significant degradation product of the macrolide antibiotic Erythromycin A. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activity, mechanism of action, and relevant experimental considerations.

Physicochemical Properties

Anhydroerythromycin A is a white to off-white or pale yellow solid.[1][2] It is formed through a complex internal rearrangement of Erythromycin A under acidic conditions.[1][2] This conversion involves the formation of an enol ether, followed by a second internal cyclization to yield the ketal structure of **Anhydroerythromycin A**. The compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but has limited solubility in water.[3][4]



Property	Value	Source
Molecular Formula	C37H65NO12	[1][4][5]
Molecular Weight	715.9 g/mol	[1][4][5]
Appearance	White to Off-White/Pale Yellow Solid	[1][2]
Melting Point	125-127 °C	[2]
Boiling Point (Predicted)	787.2 ± 60.0 °C	[2]
Density (Predicted)	1.21 ± 0.1 g/cm ³	[2]
pKa (Predicted)	13.46 ± 0.70	[2]
Solubility	Soluble in Ethanol, Methanol, DMF, DMSO; Limited water solubility	[1][3][4]
Storage Temperature	-20°C	[2][4]

Biological Activity and Mechanism of Action Antibacterial Activity

While considered microbiologically inactive compared to its parent compound, Erythromycin A, **Anhydroerythromycin A** exhibits some in vitro antibacterial activity against specific Grampositive bacteria.[4][6]

Organism	MIC (μg/mL)	Source
Staphylococcus aureus	12.5	[4][6]
Bacillus cereus	6.25	[4][6]

Note: The primary mechanism of action for macrolide antibiotics like Erythromycin A is the inhibition of bacterial protein synthesis. However, the antibacterial potency of **Anhydroerythromycin A** is significantly reduced.



Inhibition of Cytochrome P450 3A4 (CYP3A4)

A key biological activity of **Anhydroerythromycin A** is its role as an inhibitor of the cytochrome P450 isoform CYP3A4.[4][6][7] This enzyme is crucial for the metabolism of a wide range of drugs in the liver. Inhibition of CYP3A4 by **Anhydroerythromycin A** can lead to significant drug-drug interactions, as it can slow the metabolism of co-administered drugs, potentially leading to increased plasma concentrations and adverse effects.[7][8] **Anhydroerythromycin A** has been shown to be a more potent inhibitor of steroid 6β-hydroxylase activity, a marker for CYP3A4 activity, than Erythromycin A itself.[6][7] The formation of a metabolite-cytochrome P450 complex has been demonstrated for **Anhydroerythromycin A**.[7]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following is a generalized protocol for determining the MIC of **Anhydroerythromycin A**. Specific parameters may need to be optimized for individual laboratory conditions and bacterial strains.

Materials:

- Anhydroerythromycin A
- Bacterial strains (S. aureus, B. cereus)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer

Procedure:

Preparation of Anhydroerythromycin A Stock Solution: Dissolve Anhydroerythromycin A
in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.



- Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well containing the
 Anhydroerythromycin A dilutions. Include a positive control (broth with inoculum, no drug)
 and a negative control (broth only).
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of Anhydroerythromycin A that completely inhibits visible growth of the bacteria.

General Protocol for CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol outlines a general procedure for assessing the inhibitory effect of **Anhydroerythromycin A** on CYP3A4 activity using human liver microsomes and a probe substrate.

Materials:

- Anhydroerythromycin A
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- CYP3A4 probe substrate (e.g., testosterone, midazolam)
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Acetonitrile (for reaction quenching)
- LC-MS/MS system for analysis

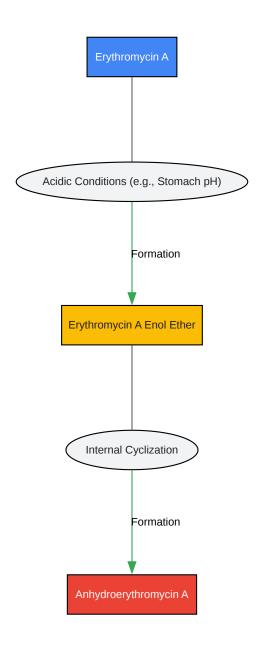


Procedure:

- Preparation of Solutions: Prepare stock solutions of Anhydroerythromycin A, the probe substrate, and the components of the NADPH regenerating system in appropriate solvents.
- Pre-incubation (for time-dependent inhibition): Pre-incubate HLMs with
 Anhydroerythromycin A and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C to allow for potential mechanism-based inhibition. A control without NADPH should also be included.
- Incubation: Initiate the metabolic reaction by adding the CYP3A4 probe substrate to the preincubation mixture. For direct inhibition, **Anhydroerythromycin A**, HLMs, the probe
 substrate, and the NADPH regenerating system are incubated together without a preincubation step.
- Reaction Quenching: After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by adding a quenching solvent, such as cold acetonitrile.
- Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
- LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
- Data Analysis: Determine the IC50 value for **Anhydroerythromycin A** by plotting the percent inhibition of metabolite formation against the logarithm of the inhibitor concentration.

Visualizations Formation of Anhydroerythromycin A from Erythromycin A



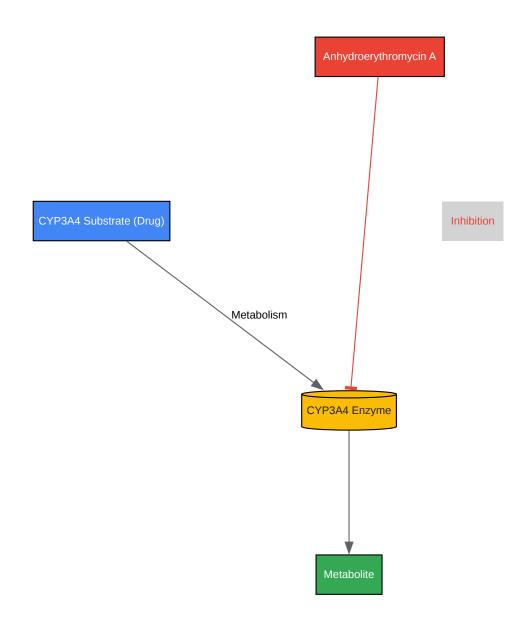


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Caption: Acid-catalyzed degradation of Erythromycin A.

Inhibition of CYP3A4-mediated Drug Metabolism



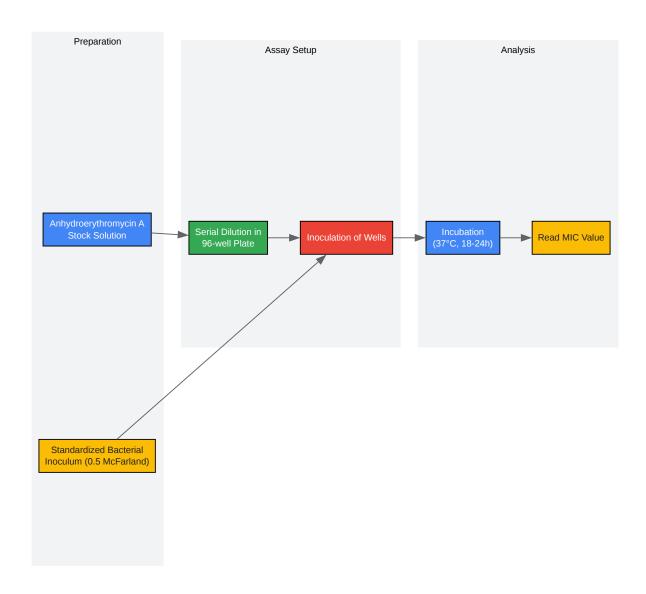


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Caption: Anhydroerythromycin A inhibits CYP3A4 metabolism.

Experimental Workflow for MIC Determination





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Caption: Workflow for MIC determination.

Spectral Data



While detailed spectral data is not extensively published, some mass spectrometry information is available.

Mass Spectrometry Data	
Precursor m/z ([M+H]+)	716.458
Top Peak (m/z)	716
2nd Highest Peak (m/z)	558
3rd Highest Peak (m/z)	540
Source:[9]	

Conclusion

Anhydroerythromycin A, with the CAS number 23893-13-2, is a critical molecule to consider in the context of Erythromycin A administration and drug development. While its antibacterial activity is limited, its potent inhibition of CYP3A4 underscores its importance in understanding and predicting drug-drug interactions. This technical guide provides a foundational understanding of its properties and biological activities, serving as a valuable resource for the scientific community. Further research into its specific interactions with cellular pathways and more detailed pharmacokinetic profiling will continue to enhance our understanding of this significant Erythromycin A derivative.

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